Dicyclohexylacetic acid
Overview
Description
Dicyclohexylacetic acid is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalytic Degradation of Diclofenac
Dicyclohexylacetic acid, a derivative of diclofenac, has been studied in the context of its photocatalytic degradation. The process is investigated using various catalysts under UV irradiation, focusing on factors affecting the kinetics of degradation. This research is relevant for environmental chemistry and pollution control (Martínez et al., 2011).
Synthesis and Reactivity in Organic Chemistry
Research into the synthesis and reactivity of 3-aryl-2-acyloxyacrylamides, involving arylacetic acids, is reported. This includes the unexpected condensation of arylacetic acids and isocyanides, leading to novel classes of polysubstituted pyrrolones and pyrrolidinediones (Basso et al., 2009).
Dermatological Applications
Dicyclohexylcarbodiimide, used in protein synthesis, is identified as a potential allergen in dermatological studies. It's a key substance in the research and development of industries involved in recombinant DNA synthesis (Hoffman & Adams, 1989).
Ester Synthesis
Dicyclohexylcarbodiimide (DCC) is utilized as a condensing agent in the synthesis of naphthyl esters. This research offers insights into organic synthesis methodologies (Zengin & Huffman, 2004).
Polycyclic Small Molecules for Chemical Genetic Assays
The compound is used in the synthesis of polycyclic compounds for use in cell-based assays. These assays are vital for exploring biological pathways and protein function (Tan et al., 1999).
Metabolic Studies
Studies on the excretion of cis- and trans-4-hydroxycyclohexylacetic acid offer insights into metabolic pathways and potential defects in enzyme functions, contributing to the understanding of metabolic disorders (Niederwieser et al., 1978).
Novel Compound Isolation from Plants
Research includes the isolation of a new cyclohexylacetic acid derivative from Emilia sonchifolia, contributing to the field of natural product chemistry and potential therapeutic applications (Shen et al., 2013).
Mechanism of Action
Dicyclohexylacetic acid, also known as 2,2-dicyclohexylacetic acid, is a compound with the molecular formula C14H24O2 . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound has been used in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone . .
Biochemical Pathways
The compound has been used in the synthesis of catena-poly [[trimethyltin (IV)]–2, 2-dicyclohexylacetato-2O: O′] , suggesting it may play a role in certain synthetic pathways. More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Given its use in synthetic pathways , it may have potential effects on cellular metabolism or other processes
Safety and Hazards
Dicyclohexylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
Dicyclohexylacetic acid plays a role in biochemical reactions primarily as a substrate or intermediate in synthetic pathways. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical processes. For instance, it has been used in the synthesis of 2,2-dicyclohexyl-1-(4′-methyl)-phenylethanone and catena-poly[trimethyltin(IV)]-2,2-dicyclohexylacetato-2O:O′ . These interactions often involve the formation of ester or amide bonds, where this compound acts as a reactant.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, the steric hindrance provided by the cyclohexyl groups can prevent the binding of other molecules to the active site of an enzyme, thereby inhibiting its activity . Conversely, it can also stabilize certain enzyme conformations, enhancing their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a chemical probe or reagent .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, such as liver and kidney damage, due to its accumulation and interaction with cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It can be metabolized by enzymes such as acyl-CoA synthetase, which activates it for further processing in the β-oxidation pathway. This metabolism can affect the levels of various metabolites and influence metabolic flux through related pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is sparingly soluble in water, which affects its distribution and localization within biological systems. Transport proteins may facilitate its movement across cell membranes, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are crucial for its function and impact on cellular processes .
Properties
IUPAC Name |
2,2-dicyclohexylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMEZOUAPIYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394783 | |
Record name | Dicyclohexylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-92-1 | |
Record name | Dicyclohexylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.